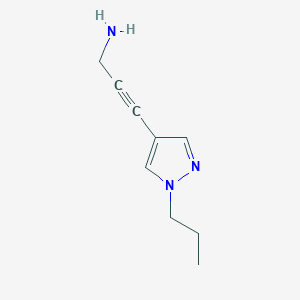
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate, commonly referred to as t-BOC, is a carbamate derived from tert-butyl alcohol and 4-chloro-2-methylphenyl pyrrolidine. It is an important synthetic intermediate used in the synthesis of a variety of organic molecules. This molecule is a versatile building block that can be used in a variety of organic synthesis reactions.
Mechanism of Action
The mechanism of action of t-BOC is not well understood. However, it is believed that the carbamate group of t-BOC can undergo a variety of reactions, including nucleophilic substitution, nucleophilic addition, and elimination. These reactions can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BOC are not well understood. However, it is believed that the carbamate group of t-BOC can bind to various enzymes and proteins, thereby altering their activity. This can lead to changes in the expression of genes, as well as changes in the activity of proteins and enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using t-BOC in laboratory experiments include its low cost, ease of synthesis, and its versatility. It can be used in a variety of organic synthesis reactions, making it a useful tool for synthetic chemists. However, there are some limitations to using t-BOC in laboratory experiments. For example, it can be difficult to control the reaction conditions, as the reaction can be sensitive to temperature, pH, and other factors. Additionally, the reaction can be slow, and it can be difficult to isolate the desired product.
Future Directions
The future of t-BOC lies in its potential applications in the field of synthetic biology. It could be used to create novel enzymes and proteins, as well as to modify existing proteins and enzymes. Additionally, t-BOC could be used to create new drugs and materials with improved properties. Additionally, t-BOC could be used to create new catalysts, which could be used to speed up organic reactions. Finally, t-BOC could be used to create new polymers, which could be used in a variety of applications.
Scientific Research Applications
T-BOC has been used as a synthetic intermediate in the synthesis of a variety of organic molecules. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of polymers, catalysts, and other materials.
properties
IUPAC Name |
tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-10-5-6-11(13(17)7-10)12-8-18-9-14(12)19-15(20)21-16(2,3)4/h5-7,12,14,18H,8-9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKNMZVOYKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)




![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)